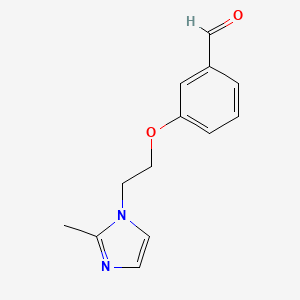

3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

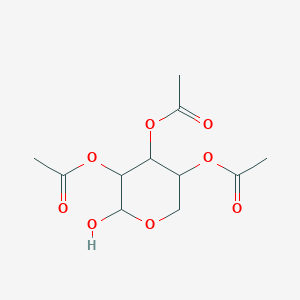

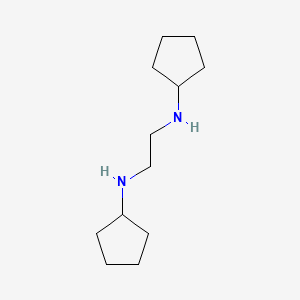

3-(2-(2-メチル-1H-イミダゾール-1-イル)エトキシ)ベンズアルデヒドは、イミダゾール環、エトキシ基、およびベンズアルデヒド部分を含む化学化合物です。イミダゾール環は、2つの窒素原子を含む5員環複素環構造であり、多くの生物活性分子に存在することで知られています。

製造方法

合成ルートと反応条件

3-(2-(2-メチル-1H-イミダゾール-1-イル)エトキシ)ベンズアルデヒドの合成は、通常、以下の手順を伴います。

イミダゾール環の形成: イミダゾール環は、アミドニトリルまたは他の適切な前駆体の環化によって、穏和な条件下で合成できます。これは、多くの場合、ニッケル触媒によるニトリルへの付加を用いて行われます。.

エトキシ基の付加: エトキシ基は、エーテル化反応によって導入されます。この反応では、アルコールが塩基の存在下でハロアルカンと反応します。

ベンズアルデヒド部分の導入: 最後のステップは、芳香環のホルミル化です。これは通常、Vilsmeier-Haack反応によって行われ、DMFとPOCl3を用いてホルミル基を導入します。

工業的製造方法

この化合物の工業的製造は、同様の合成ルートに準拠しますが、より大規模に行われ、収量と純度が最適化されます。連続フロー反応器と自動合成プラットフォームが、効率とスケーラビリティを高めるために採用される可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzaldehyde typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild conditions, often using nickel-catalyzed addition to nitriles.

Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Introduction of the Benzaldehyde Moiety: The final step involves the formylation of the aromatic ring, typically achieved through a Vilsmeier-Haack reaction, which uses DMF and POCl3 to introduce the formyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反応の分析

反応の種類

酸化: アルデヒド基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いてカルボン酸に酸化できます。

還元: アルデヒド基は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を用いて第一級アルコールに還元できます。

置換: イミダゾール環は、求電子置換反応を受けることができます。この反応では、求電子剤が環上の水素原子を置換します。

一般的な試薬と条件

酸化: 過マンガン酸カリウム (KMnO4)、三酸化クロム (CrO3)

還元: 水素化ホウ素ナトリウム (NaBH4)、水素化アルミニウムリチウム (LiAlH4)

置換: 触媒の存在下でのハロゲンやニトロ基などの求電子剤

主な生成物

酸化: 3-(2-(2-メチル-1H-イミダゾール-1-イル)エトキシ)安息香酸

還元: 3-(2-(2-メチル-1H-イミダゾール-1-イル)エトキシ)ベンジルアルコール

置換: 様々な置換イミダゾール誘導体

科学研究への応用

3-(2-(2-メチル-1H-イミダゾール-1-イル)エトキシ)ベンズアルデヒドは、科学研究においていくつかの応用があります。

科学的研究の応用

3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzaldehyde has several applications in scientific research:

作用機序

3-(2-(2-メチル-1H-イミダゾール-1-イル)エトキシ)ベンズアルデヒドの作用機序は、主に生物学的標的との相互作用によって異なります。イミダゾール環は、金属イオンや酵素に結合し、それらの活性を阻害する可能性があります。 アルデヒド基は、タンパク質中の求核部位と共有結合を形成することができ、タンパク質の機能に影響を与える修飾をもたらします。 .

類似化合物の比較

類似化合物

2-(2-メチル-5-ニトロ-1H-イミダゾール-1-イル)酢酸: 構造は似ていますが、ニトロ基と酢酸部分を有しています。.

(1,3-ジメチル-1H-イミダゾール-3-イウム-2-イル)トリヒドロホウ酸塩: ホウ酸塩基を含み、異なる用途に使用されます。.

独自性

3-(2-(2-メチル-1H-イミダゾール-1-イル)エトキシ)ベンズアルデヒドは、イミダゾール環、エトキシ基、およびベンズアルデヒド部分の組み合わせによってユニークです。

類似化合物との比較

Similar Compounds

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Similar in structure but contains a nitro group and an acetic acid moiety.

(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Contains a borate group and is used in different applications.

Uniqueness

3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzaldehyde is unique due to its combination of an imidazole ring, an ethoxy group, and a benzaldehyde moiety

特性

分子式 |

C13H14N2O2 |

|---|---|

分子量 |

230.26 g/mol |

IUPAC名 |

3-[2-(2-methylimidazol-1-yl)ethoxy]benzaldehyde |

InChI |

InChI=1S/C13H14N2O2/c1-11-14-5-6-15(11)7-8-17-13-4-2-3-12(9-13)10-16/h2-6,9-10H,7-8H2,1H3 |

InChIキー |

RQMUGGHXTHIVLU-UHFFFAOYSA-N |

正規SMILES |

CC1=NC=CN1CCOC2=CC=CC(=C2)C=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid](/img/structure/B12294555.png)

![tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B12294567.png)

![N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B12294596.png)

![Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate](/img/structure/B12294603.png)

![Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)-](/img/structure/B12294632.png)